L-Tryptophan, L-alanyl-L-valyl-L-prolyl-
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Overview
Description
L-Tryptophan, L-alanyl-L-valyl-L-prolyl- is a synthetic peptide composed of the amino acids L-tryptophan, L-alanine, L-valine, and L-proline. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The unique sequence of amino acids in this peptide can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophan, L-alanyl-L-valyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-tryptophan, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-alanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated for L-valine and L-proline.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like L-Tryptophan, L-alanyl-L-valyl-L-prolyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophan, L-alanyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized to form products such as N-formylkynurenine.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can facilitate the substitution of amino acid side chains.
Major Products Formed
Oxidation: N-formylkynurenine and other oxidized derivatives.
Reduction: Reduced peptides with modified backbone structures.
Substitution: Peptides with altered side chains, potentially enhancing biological activity or stability.
Scientific Research Applications
L-Tryptophan, L-alanyl-L-valyl-L-prolyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Tryptophan, L-alanyl-L-valyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing their activity. For example, the indole ring of L-tryptophan can interact with serotonin receptors, modulating neurotransmitter levels and affecting mood and behavior. Additionally, the peptide’s sequence can determine its binding affinity and specificity for various biological targets.
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-valine: A dipeptide with similar amino acid composition but lacking L-tryptophan and L-proline.
L-valyl-L-alanine: Another dipeptide with a different sequence of amino acids.
L-alanyl-L-tryptophan: A dipeptide containing L-alanine and L-tryptophan.
Uniqueness
L-Tryptophan, L-alanyl-L-valyl-L-prolyl- is unique due to its specific sequence of amino acids, which can confer distinct chemical and biological properties. The presence of L-tryptophan and L-proline in the peptide sequence can enhance its stability and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
443302-97-4 |
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Molecular Formula |
C24H33N5O5 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C24H33N5O5/c1-13(2)20(28-21(30)14(3)25)23(32)29-10-6-9-19(29)22(31)27-18(24(33)34)11-15-12-26-17-8-5-4-7-16(15)17/h4-5,7-8,12-14,18-20,26H,6,9-11,25H2,1-3H3,(H,27,31)(H,28,30)(H,33,34)/t14-,18-,19-,20-/m0/s1 |
InChI Key |
OFKRVBJQENVJEB-DSYPUSFNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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